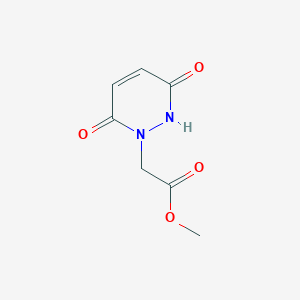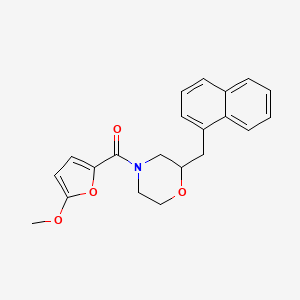![molecular formula C17H24N4O2S B4288261 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B4288261.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide
Descripción general
Descripción
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2005 by Pfizer, Inc. and has been extensively studied for its potential use in the treatment of various autoimmune diseases.
Mecanismo De Acción
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide works by inhibiting the activity of JAK3, a protein kinase that plays a key role in the signaling pathways of immune cells. By inhibiting JAK3, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide can reduce the production of cytokines and other inflammatory molecules, leading to a reduction in inflammation and improved symptoms in autoimmune diseases.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of cytokines such as interleukin-2, interleukin-4, and interferon-gamma, which are involved in the inflammatory response. It can also reduce the activity of T cells and B cells, which are key players in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and the role of JAK3 in autoimmune diseases. One limitation is that it can have off-target effects on other JAK family members, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide. One area of interest is the development of more selective JAK3 inhibitors that can avoid off-target effects. Another area of interest is the use of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide in combination with other drugs to improve its efficacy in the treatment of autoimmune diseases. Finally, there is interest in studying the long-term effects of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide on the immune system and its potential use in the prevention of transplant rejection.
Aplicaciones Científicas De Investigación
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide has been extensively studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of these diseases.
Propiedades
IUPAC Name |
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c22-15(12-24-17-18-7-4-8-19-17)20-14-9-16(23)21(11-14)10-13-5-2-1-3-6-13/h4,7-8,13-14H,1-3,5-6,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNVKEWZDNDDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CC2=O)NC(=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288190.png)
![5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288198.png)
![6-methyl-N-(1-phenylethyl)-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B4288199.png)
![ethyl 4-[({[5-(4-chlorophenyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate](/img/structure/B4288205.png)
![{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile](/img/structure/B4288211.png)

![2-(4-ethylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288218.png)
![ethyl 7-cyclopropyl-1-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4288234.png)
![N-benzyl-1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4288249.png)
![rel-(1S,6R)-3-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B4288259.png)

![N~4~-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B4288267.png)
![1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine](/img/structure/B4288268.png)